1-Iodonaphthalene-2-carboxaldehyde

Vue d'ensemble

Description

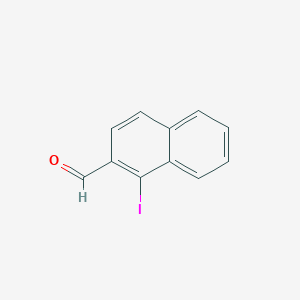

1-Iodonaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C11H7IO. It is a derivative of naphthalene, featuring an iodine atom at the 1-position and a carboxaldehyde group at the 2-position. This compound is primarily used in laboratory settings for various chemical reactions and research purposes.

Méthodes De Préparation

1-Iodonaphthalene-2-carboxaldehyde can be synthesized through several methods. One common synthetic route involves the iodination of naphthalene-2-carboxaldehyde. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane.

Analyse Des Réactions Chimiques

1-Iodonaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where it reacts with organotin compounds to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols under specific conditions.

Cyclization Reactions: It can undergo cyclization reactions to form complex polycyclic structures, which are useful in the synthesis of various organic compounds.

Applications De Recherche Scientifique

1-Iodonaphthalene-2-carboxaldehyde has several applications in scientific research:

Synthesis of Naphthalene Derivatives: It is used in the metal-free synthesis of naphthalene derivatives, which are important in organic chemistry.

Photophysics and Photodissociation Studies: The compound is studied for its photophysical properties and photodissociation dynamics using time-resolved femtosecond pump-probe mass spectrometry.

Catalytic Iodocyclization: It is employed in catalytic iodocyclization reactions to produce highly substituted naphthalenones.

Optically Detected Magnetic Resonance (ODMR) Studies: The compound is used in ODMR studies to investigate its triplet state characteristics and the influence of heavy atoms on electronic states.

Mécanisme D'action

The mechanism of action of 1-iodonaphthalene-2-carboxaldehyde involves its ability to undergo various chemical transformations. For example, in acidic media, it can form stable Wheland-like tetrahedral cationic species through intramolecular protonation. This dynamic equilibrium allows for proton-deuterium exchange of aromatic protons and provides a mechanism for deiodination .

Comparaison Avec Des Composés Similaires

1-Iodonaphthalene-2-carboxaldehyde can be compared with other similar compounds, such as:

1-Iodonaphthalene: Lacks the carboxaldehyde group and is primarily used in different types of cross-coupling reactions.

2-Iodonaphthalene: Similar to 1-iodonaphthalene but with the iodine atom at the 2-position, affecting its reactivity and applications.

Naphthalene-2-carboxaldehyde: Lacks the iodine atom and is used in different synthetic applications.

This compound is unique due to the presence of both the iodine atom and the carboxaldehyde group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.

Activité Biologique

1-Iodonaphthalene-2-carboxaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological implications of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.

Synthesis and Characterization

This compound can be synthesized through various methods, including electrophilic iodination of naphthalene derivatives. The reaction typically involves the use of iodine in the presence of a suitable solvent, yielding high purity and yield of the desired product. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against a range of bacterial strains. Studies indicate that this compound exhibits significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing limited activity against Gram-negative strains . The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a promising potential for developing antimicrobial agents based on this compound.

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 375 |

| Bacillus cereus | 1400 |

| Streptococcus uberis | Not tested |

| Gram-negative bacteria | Not effective |

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various human tumor cell lines. The compound demonstrated a dose-dependent inhibitory effect on cell proliferation, with IC50 values significantly lower than those of conventional chemotherapeutic agents like cisplatin. For instance, against pancreatic cancer cell lines, the IC50 values were reported to be in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| A375 (melanoma) | 0.02 |

| BxPC3 (pancreatic) | 8.4 |

| A549 (lung) | >50 |

Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, this compound has shown promising anti-inflammatory effects. In vitro studies indicated that it significantly inhibited the expression of pro-inflammatory markers such as COX-2 and IL-1β in cultured cells . This suggests potential applications in treating inflammatory conditions.

Case Studies

Several studies have documented the biological activities of this compound:

- Study on Antimicrobial Activity : A study evaluated its effectiveness against various bacterial strains and found that it inhibited growth in several Gram-positive bacteria but not in Gram-negative ones .

- Cytotoxicity Assessment : Research involving human tumor cell lines revealed that the compound could induce apoptosis in cancer cells more effectively than traditional therapies .

- Anti-inflammatory Research : Another investigation highlighted its potential to reduce inflammation markers in vitro, suggesting a dual role as both an antimicrobial and anti-inflammatory agent .

Propriétés

IUPAC Name |

1-iodonaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLSMHJKAJZBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478106 | |

| Record name | 1-Iodonaphthalene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364064-68-6 | |

| Record name | 1-Iodonaphthalene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.